![molecular formula C10H8ClN3O B3048160 2-(4-Chloroanilino)pyrimidine-4-ol CAS No. 158661-61-1](/img/structure/B3048160.png)
2-(4-Chloroanilino)pyrimidine-4-ol
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods. For instance, 2-chloro-4,6-dimethylpyrimidine can be obtained from aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The substituents on the ring can significantly impact the course and efficiency of reactions .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can participate in aromatic nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Pyrimidines are known for their wide range of physical and chemical properties, which can be influenced by the specific substituents on the pyrimidine ring .Mechanism of Action
The mechanism of action of pyrimidine-based compounds can vary depending on their specific structure and target. Some pyrimidines have been found to exhibit anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Future Directions
There is ongoing research into the development of new pyrimidine derivatives for various applications, including as potential multi-targeted kinase inhibitors . The development of new synthetic methods and the exploration of different substituents on the pyrimidine ring are areas of active research .
properties
IUPAC Name |
2-(4-chloroanilino)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)13-10-12-6-5-9(15)14-10/h1-6H,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUBCTJJRTXLLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=O)N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281968 | |
Record name | MLS000738016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158661-61-1 | |
Record name | MLS000738016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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